2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
“2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin-1-yl ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. It also includes a pyrazolo[3,4-d]pyrimidin-1-yl ring .Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with similar structures have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . For example, compound 6g exhibited potent inhibitory activity against AChE .
Alzheimer’s Disease Treatment
The compound could potentially be used in the treatment of Alzheimer’s disease (AD) . The cholinergic deficiency hypothesis, which is the basis of the main therapeutic approach in the treatment of AD, suggests that the low level of acetylcholine (ACh) is the main cause of memory and cognitive impairment in AD patients .
Selective AChE Inhibitor
The compound could be a selective AChE inhibitor . For instance, compound 6g showed poor inhibitory activity against butyrylcholinesterase (BuChE), indicating that it was a selective AChE inhibitor .
Development of AD Drugs
The compound could be considered as a lead compound for the development of AD drugs .
Cancer Treatment
Compounds with similar structures have been synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells .
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O2/c33-20(16-34-18-5-2-1-3-6-18)24-9-10-32-22-19(15-29-32)21(27-17-28-22)30-11-13-31(14-12-30)23-25-7-4-8-26-23/h1-8,15,17H,9-14,16H2,(H,24,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVPSKDGOSTWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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